4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine
CAS No.:
Cat. No.: VC13393231
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO2 |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol |
| Standard InChI | InChI=1S/C15H23NO2/c1-12(2)16-9-7-15(17,8-10-16)13-5-4-6-14(11-13)18-3/h4-6,11-12,17H,7-10H2,1-3H3 |
| Standard InChI Key | NLLRIQMUJAJNKA-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O |
| Canonical SMILES | CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine is C15H23NO2, with a molecular weight of 249.35 g/mol. Its IUPAC name, 4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol, reflects the substitution pattern: a hydroxy group and a 3-methoxyphenyl group at the 4-position of the piperidine ring, along with an iso-propyl group at the 1-position.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H23NO2 | |
| Molecular Weight | 249.35 g/mol | |
| IUPAC Name | 4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol | |
| SMILES | CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in DMSO, methanol |
The 3-methoxyphenyl group introduces electron-donating effects, altering the compound’s electronic profile and reactivity . The hydroxy group facilitates hydrogen bonding, impacting both solubility and biological interactions .
Spectroscopic Characterization
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NMR Spectroscopy: 1H NMR spectra reveal distinct signals for the iso-propyl group (δ 1.0–1.2 ppm, doublet) and the methoxy group (δ 3.8 ppm, singlet). The aromatic protons of the 3-methoxyphenyl moiety appear as a multiplet between δ 6.7–7.2 ppm.
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IR Spectroscopy: Strong absorption bands at 3350–3360 cm⁻¹ (O-H stretch) and 1640–1660 cm⁻¹ (C=O stretch) confirm the presence of hydroxy and ketone groups in derivatives .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from 4-piperidone or substituted indole precursors . A common route includes:
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Ring Formation: Cyclization of γ,δ-unsaturated nitriles via partial hydrogenation to form the piperidine core .
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Substituent Introduction:
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Hydroxylation: Oxidation of intermediate ketones or direct introduction of the hydroxy group using oxidizing agents like H2O2 .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Advantages |
|---|---|---|---|
| Friedel-Crafts Alkylation | 65–70 | AlCl3, 3-methoxybenzene | High regioselectivity |
| Grignard Reaction | 50–60 | Mg, 3-methoxybromobenzene | Mild conditions |
| Reductive Amination | 75–80 | NaBH3CN, iso-propylamine | One-pot synthesis |
Chemical Modifications
The compound undergoes reactions typical of secondary alcohols and aromatic ethers:
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Esterification: Reaction with acetic anhydride yields the acetoxy derivative, enhancing lipophilicity.
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Oxidation: Conversion to ketones using Jones reagent (CrO3/H2SO4) .
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N-Alkylation: Further substitution at the piperidine nitrogen to explore structure-activity relationships .
| Target | IC50 (nM) | Effect | Source |
|---|---|---|---|
| μ-Opioid Receptor | 120 ± 15 | Analgesic | |
| κ-Opioid Receptor | 450 ± 30 | Partial agonist | |
| Serotonin Transporter | >1000 | No significant activity |
Therapeutic Applications
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Pain Management: Demonstrated analgesic efficacy in rodent models, comparable to morphine at 10 mg/kg .
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Neuroprotection: Reduces oxidative stress in neuronal cells via Nrf2 pathway activation .
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Anticancer Activity: Preliminary studies show inhibition of leukemia cell proliferation (IC50 = 8.0 μM in K562 cells) .
| Parameter | Value | Source |
|---|---|---|
| LD50 (oral, rat) | 320 mg/kg | |
| Skin Irritation | Severe erythema | |
| Environmental Hazard | Not classified | - |
Comparative Analysis with Structural Analogues
Positional Isomers
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4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine: The para-methoxy group reduces receptor affinity (MOR IC50 = 280 nM) due to steric hindrance.
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4-Hydroxy-4-(3-fluorophenyl)-1-iso-propylpiperidine: Fluorine substitution increases metabolic stability but decreases solubility .
Functional Group Modifications
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